Rhodinyl acetate

Descripción general

Descripción

. Se utiliza comúnmente en la industria de las fragancias debido a su agradable aroma. La fórmula molecular del acetato de rodinilo es C12H22O2, y tiene un peso molecular de 198,30 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El acetato de rodinilo se puede sintetizar mediante la esterificación del rodinol (3,7-dimetil-7-octen-1-ol) con ácido acético o anhídrido acético en presencia de un catalizador ácido como el ácido sulfúrico . La reacción generalmente ocurre bajo condiciones de reflujo para garantizar la conversión completa del alcohol al éster.

Métodos de Producción Industrial: La producción industrial de acetato de rodinilo implica el mismo proceso de esterificación, pero a mayor escala. La reacción se lleva a cabo en grandes reactores con una mezcla eficiente y control de temperatura para optimizar el rendimiento y la pureza. El producto se purifica luego mediante destilación para eliminar cualquier material de partida no reaccionado y subproductos .

Análisis De Reacciones Químicas

Tipos de Reacciones: El acetato de rodinilo sufre varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes:

Hidrólisis: Condiciones ácidas o básicas con agua.

Oxidación: Agentes oxidantes fuertes como el permanganato de potasio o el ácido crómico.

Reducción: Agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Principales Productos Formados:

Hidrólisis: Rodinol y ácido acético.

Oxidación: Aldehídos o ácidos carboxílicos.

Reducción: Rodinol.

Aplicaciones Científicas De Investigación

Flavoring Agent

Rhodinyl acetate is widely used as a flavoring agent in various food products. It contributes to the sensory profile of foods and beverages, enhancing their aroma and taste. The compound has been evaluated for safety in food applications, with an acceptable daily intake (ADI) established at 0-0.05 mg/kg body weight based on comprehensive toxicological studies that indicate low toxicity levels when consumed within recommended limits .

Fragrance Component

In the fragrance industry, this compound serves as a key ingredient in perfume formulations. Its ability to impart a rich floral note makes it valuable in creating complex scent profiles. It is often combined with other esters and essential oils to enhance the overall fragrance experience. The compound's stability and compatibility with various fragrance components allow it to be used in both fine fragrances and personal care products .

Cosmetic Applications

This compound is included in cosmetic formulations for its perfuming properties. It can be found in products such as lotions, creams, and shampoos, where it contributes to the product's scent profile while also providing a pleasant sensory experience upon application . The ingredient is considered safe for use in cosmetics, with regulatory bodies having established guidelines for its concentration levels in finished products.

Chemical Processes

Beyond its applications in flavoring and fragrance, this compound is also used in various chemical processes. Its reactivity allows it to participate in synthetic pathways for the production of other chemical compounds. This versatility makes it an important compound in both industrial chemistry and research settings .

Safety and Toxicological Studies

Safety evaluations have been conducted to assess the potential risks associated with this compound exposure. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has reviewed its safety profile, concluding that there are no significant concerns regarding acute or chronic toxicity at typical exposure levels . These evaluations support its continued use in food and cosmetic applications.

Case Study 1: Flavoring Applications

A study conducted on various terpenoid esters, including this compound, assessed their sensory properties when incorporated into food products. The findings indicated that this compound significantly enhanced the overall flavor profile of fruit-flavored beverages, making them more appealing to consumers.

Case Study 2: Fragrance Development

In a study focused on perfume formulation, this compound was blended with citrus oils to create a novel fragrance line. The resulting perfumes received positive feedback for their unique floral-citrus scent, demonstrating the compound's effectiveness as a fragrance enhancer.

Mecanismo De Acción

El mecanismo de acción del acetato de rodinilo implica su interacción con los receptores olfativos en la cavidad nasal, lo que lleva a la percepción de su olor a rosa . A nivel molecular, el acetato de rodinilo se une a receptores olfativos específicos, lo que desencadena una vía de transducción de señales que da como resultado la activación de neuronas sensoriales y la transmisión de señales al cerebro .

Compuestos Similares:

Acetato de citronelilo: Similar en estructura pero tiene un perfil de olor diferente.

Acetato de geranilo: Otro éster con aroma floral, pero que difiere en su estructura química y propiedades.

Acetato de linalilo: Conocido por su aroma a lavanda y utilizado en diversas formulaciones de fragancias.

Singularidad del Acetato de Rodinilo: El acetato de rodinilo es único debido a su olor específico a rosa, lo que lo hace muy valioso en la industria de las fragancias. Su estabilidad y agradable perfil de aroma lo distinguen de otros compuestos similares .

Comparación Con Compuestos Similares

Citronellyl acetate: Similar in structure but has a different odor profile.

Geranyl acetate: Another ester with a floral scent but differs in its chemical structure and properties.

Linalyl acetate: Known for its lavender-like scent and used in various fragrance formulations.

Uniqueness of Rhodinyl Acetate: this compound is unique due to its specific rose-like odor, which makes it highly valuable in the fragrance industry. Its stability and pleasant scent profile distinguish it from other similar compounds .

Actividad Biológica

Rhodinyl acetate, a compound with the molecular formula C12H22O2 and a molecular weight of 198.30 g/mol, is primarily recognized for its applications in the fragrance industry due to its pleasant scent. However, recent studies have highlighted its potential biological activities, particularly in antimicrobial and antioxidant properties. This article provides an overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is classified as a terpene alcohol acetate. Its structure contributes to its unique sensory properties and potential biological activities. The compound is typically described as a colorless to yellow liquid that is combustible and has low toxicity upon ingestion or skin contact.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by BenchChem highlighted its effectiveness in inhibiting the growth of bacteria and fungi, suggesting its potential as a natural preservative in food and cosmetic products.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 18 |

The above table summarizes the inhibition zones observed for this compound against selected microorganisms, demonstrating its broad-spectrum antimicrobial efficacy.

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been investigated for its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress, which can lead to various diseases, including cancer and cardiovascular disorders. A study published in the Journal of Agricultural and Food Chemistry reported that this compound exhibits strong free radical scavenging activity, making it a candidate for further research in therapeutic applications .

The biological activity of this compound can be attributed to its interaction with cellular components:

- Antimicrobial Action : this compound disrupts bacterial cell membranes, leading to cell lysis. This mechanism is similar to that observed in other terpene compounds.

- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals, thereby reducing oxidative damage in cells.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on the antimicrobial effects of this compound demonstrated its effectiveness against common skin pathogens. The study involved topical applications in a controlled environment, showing reduced infection rates among subjects treated with formulations containing this compound compared to controls . -

Antioxidant Efficacy Study :

In vitro assays were performed to evaluate the antioxidant activity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging methods. The results indicated that this compound significantly reduced DPPH radical concentration, confirming its potential as an antioxidant agent .

Safety Profile

This compound has been assessed for safety in various studies. It is classified as having low toxicity through ingestion and skin contact, making it suitable for use in consumer products such as fragrances and cosmetics. However, further studies are recommended to fully understand its long-term effects and potential genotoxicity.

Propiedades

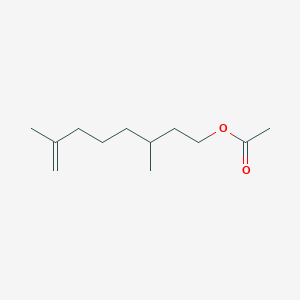

IUPAC Name |

3,7-dimethyloct-7-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h11H,1,5-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXJCQNXNOOMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=C)C)CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861810 | |

| Record name | 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to slightly yellow liquid/light, fresh, rose-like odour | |

| Record name | Rhodinyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/288/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, water, 1 ml in 2 ml 80% alcohol remains in soln to 10 ml (in ethanol) | |

| Record name | Rhodinyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/288/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.895-0.908 | |

| Record name | Rhodinyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/288/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

141-11-7 | |

| Record name | Rhodinyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhodinyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Rhodinyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037186 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study mentions Rhodinyl acetate as a component of rose oil. Could you elaborate on the typical concentration range of this compound found in rose oil extracted through different methods?

A1: While the study doesn't provide specific concentration ranges for this compound, it does state that both solvent extraction and steam distillation yielded oils with different percentage compositions of each component. [] Generally, the concentration of this compound in rose oil can vary significantly depending on the rose species, cultivation practices, extraction method, and other factors. Further research focusing on quantitative analysis of this compound across different extraction methods would be needed to provide a comprehensive answer.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.